![molecular formula C10H14N2O B1457479 6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde CAS No. 1526498-48-5](/img/structure/B1457479.png)
6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde
Overview
Description
“6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C10H14N2O . It is a yellow solid .
Molecular Structure Analysis
The molecular structure of “6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde” consists of a pyridine ring with a carbaldehyde (formyl) group at the 3-position and a methyl(propan-2-yl)amino group at the 6-position .
Physical And Chemical Properties Analysis
“6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde” is a yellow solid . It has a molecular weight of 178.23 .
Scientific Research Applications
Multicomponent Reactions (MCRs)
6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde: is a valuable precursor in multicomponent reactions, which are a cornerstone in sustainable chemistry. MCRs allow for the efficient synthesis of complex molecules by combining three or more reactants in a single step . This compound can facilitate the creation of diverse molecular structures with potential pharmaceutical applications.
Synthesis of Heterocyclic Compounds
This compound serves as an essential building block for the synthesis of various heterocyclic derivatives. Heterocycles are crucial frameworks in medicinal chemistry, and this aldehyde can be used to construct pharmacologically active structures such as carbazole, triazole, and pyrimidine derivatives .
Biological Activity Precursor
Due to its inherent functional groups, 6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde can undergo C–C and C–N coupling reactions, making it a significant precursor for generating biologically active structures. These activities include antioxidant, antibiotic, anti-inflammatory, and anticancer properties .
Green Chemistry Applications
The use of this compound aligns with the principles of green chemistry. It promotes reactions that require less solvent and energy, contributing to the development of environmentally friendly synthetic methods .
Pharmaceutical Scaffolding
As a versatile chemical precursor, it plays a pivotal role in the assembly of pharmaceutically interesting scaffolds. Its molecular flexibility allows for the creation of compounds with diverse functional groups, which can lead to the discovery of new drugs .
Indole Alkaloid Synthesis
Indole alkaloids are a class of naturally occurring compounds with significant therapeutic effects6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde can be used in the synthesis of these alkaloids, which have applications ranging from anticancer to anti-HIV treatments .
Imidazole Derivatives
Imidazole derivatives, which have a wide range of biological activities, can be synthesized using this compound. These activities include antibacterial, antifungal, and antiviral properties, making it a valuable entity in the development of new therapeutic agents .
properties
IUPAC Name |
6-[methyl(propan-2-yl)amino]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)12(3)10-5-4-9(7-13)6-11-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLQSWWRTYKQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



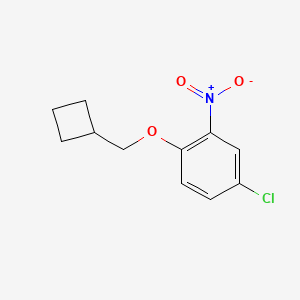
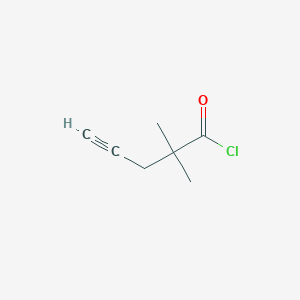

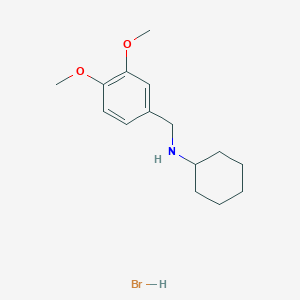
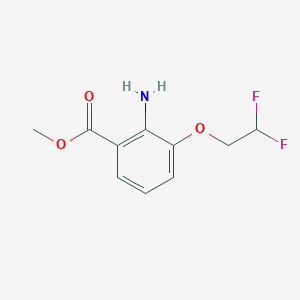
![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1457404.png)

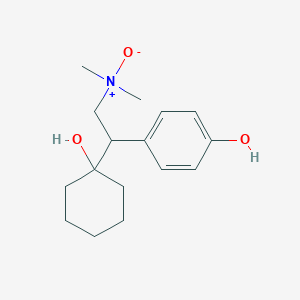

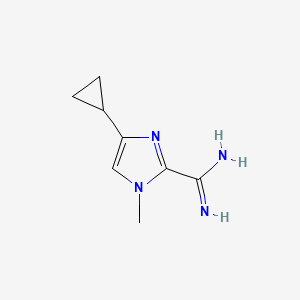

![([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1457415.png)
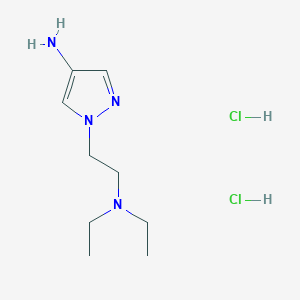
![[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride](/img/structure/B1457417.png)